MFCD05668002
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Overview
Description
MFCD05668002 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD05668002 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using specific reagents under controlled conditions.
Step 3: Purification of the final product through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Product Isolation: Using techniques like distillation, extraction, and filtration to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD05668002 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
MFCD05668002 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of MFCD05668002 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the context of its use, such as in therapeutic applications or industrial processes.
Comparison with Similar Compounds
MFCD05668002 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Employed as a plasticizer in various applications.
Compared to these compounds, this compound offers distinct advantages in terms of stability, reactivity, and versatility in different applications.
Properties
IUPAC Name |
1-[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5/c1-22(2,3)30-21(29)24-18(12-15-13-23-17-7-5-4-6-16(15)17)19(26)25-10-8-14(9-11-25)20(27)28/h4-7,13-14,18,23H,8-12H2,1-3H3,(H,24,29)(H,27,28)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKKEOYSFHLJFO-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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